molecular formula C24H23NO3 B1455064 Di-desfluoro Ezetimibe CAS No. 1251741-03-3

Di-desfluoro Ezetimibe

Cat. No.: B1455064
CAS No.: 1251741-03-3
M. Wt: 373.4 g/mol
InChI Key: IJEWIYYVWUMFCU-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-desfluoro Ezetimibe is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-desfluoro Ezetimibe typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.

    Introduction of Substituents: The hydroxy and phenyl groups can be introduced through various substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

    Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biological Activity: It may exhibit antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Diagnostics: It could be used in diagnostic assays.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Di-desfluoro Ezetimibe would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone with antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics similar to penicillin.

    Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.

Uniqueness

Di-desfluoro Ezetimibe is unique due to its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to other azetidinones.

Properties

CAS No.

1251741-03-3

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(3R,4S)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenylazetidin-2-one

InChI

InChI=1S/C24H23NO3/c26-20-13-11-18(12-14-20)23-21(15-16-22(27)17-7-3-1-4-8-17)24(28)25(23)19-9-5-2-6-10-19/h1-14,21-23,26-27H,15-16H2/t21-,22+,23-/m1/s1

InChI Key

IJEWIYYVWUMFCU-XPWALMASSA-N

SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

Origin of Product

United States

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